molecular formula C25H27N3O3S B2796346 N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide CAS No. 528531-45-5

N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide

Cat. No.: B2796346
CAS No.: 528531-45-5
M. Wt: 449.57
InChI Key: QKNZYNUXHZUADG-UHFFFAOYSA-N
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Description

N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide is a complex organic compound with a molecular formula of C25H27N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide typically involves multiple steps, starting with the reaction of diphenylmethane with piperazine to form the diphenylmethylpiperazine intermediate. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, followed by the reaction with aniline to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and materials.

Biology: In biological research, N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide is used to study protein interactions and enzyme activities. It can act as a probe to investigate cellular processes and signaling pathways.

Medicine: This compound has potential applications in the development of new drugs. Its unique structure and properties make it a candidate for targeting specific biological targets and treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-(4-(Diphenylmethyl)piperazinyl)phenyl)ethanamide

  • N-(4-(4-(Diphenylmethyl)piperazinyl)benzamide)

  • N-(4-(4-(Diphenylmethyl)piperazinyl)phenyl)acetamide

Uniqueness: N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide stands out due to its sulfonyl group, which imparts unique chemical properties compared to similar compounds

Properties

IUPAC Name

N-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-20(29)26-23-12-14-24(15-13-23)32(30,31)28-18-16-27(17-19-28)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNZYNUXHZUADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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